Paquinimod is an orally available, small molecule drug belonging to the quinoline-3-carboxamide derivatives, a class of structurally related compounds with immunomodulatory properties []. It plays a significant role in scientific research, particularly in the investigation of inflammatory diseases and cancer []. Paquinimod targets the S100A9 protein, disrupting its binding to pro-inflammatory receptors, the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) [, , ].
Paquinimod is a synthetic compound classified as an immunomodulatory agent, primarily developed for its therapeutic potential in autoimmune diseases. It has garnered attention for its ability to modulate immune responses and reduce inflammation. The compound is particularly noted for its role in treating systemic lupus erythematosus and other inflammatory conditions.
Paquinimod was originally synthesized by Active Biotech AB, a Swedish biotechnology company, which has been involved in its development and clinical trials. The compound was first identified for its immunomodulatory properties and has undergone various studies to assess its pharmacokinetics, safety, and efficacy in different disease models .
The synthesis of Paquinimod involves several chemical processes that yield the final product suitable for pharmaceutical use. The primary method includes:
The synthesis process typically involves:
The molecular formula of Paquinimod is , and it features a quinoline core structure with an attached carboxamide group. The specific arrangement of atoms contributes to its biological activity.
Paquinimod undergoes various chemical reactions that are crucial for its activity:
Studies have shown that Paquinimod's interactions with biological systems can lead to modifications that either activate or deactivate its immunomodulatory effects, depending on the environmental conditions within the body .
Paquinimod exerts its effects primarily through modulation of immune cell activity. It inhibits the function of S100A9, a protein involved in inflammatory responses, thereby reducing neutrophilic inflammation and fibrosis in various models.
Research indicates that Paquinimod leads to a decrease in pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in treated subjects. This modulation results in reduced tissue damage and improved outcomes in models of autoimmune diseases .
Paquinimod has been investigated for several applications:
Paquinimod (ABR-215757; Chemical formula: C₂₁H₂₂N₂O₃; MW: 350.41 g/mol) belongs to the quinoline-3-carboxamide chemical class, characterized by a planar heteroaromatic quinoline core linked to a carboxamide group at the 3-position. This scaffold enables target engagement through specific substitutions: The R1 position commonly features phenyl or substituted phenyl groups (e.g., N-ethylphenyl in Paquinimod), while the R2 position often incorporates electron-donating groups like hydroxy or methoxy. These modifications enhance binding affinity and solubility. The molecule's bioactivity is conformationally dependent; the carboxamide linker and quinoline nitrogen create hydrogen-bonding sites critical for interacting with polar residues in target proteins. Photoaffinity labeling studies using derivatives like ABR-216893 (¹⁴C-labeled) and ABR-225356 (FITC-conjugated) confirmed that structural integrity at these positions preserves target binding and in vivo efficacy in autoimmune models [1] [8].
Table 1: Key Structural Features of Quinoline-3-Carboxamide Derivatives
Position | Functional Group | Role in Bioactivity |
---|---|---|
Quinoline core | Nitrogen at position 1 | Electron donation; hydrophobic interactions |
C3 | Carboxamide | Hydrogen bonding with S100A9; conformational stability |
R1 (C7) | N-ethylphenyl | Enhances lipophilicity and membrane permeability |
R2 (C4) | Hydroxy group | Coordinates divalent ions (Zn²⁺/Ca²⁺); essential for S100A9 binding |
Photoaffinity cross-linking and surface plasmon resonance (SPR) studies definitively identified S100A9 (calgranulin B), a Ca²⁺- and Zn²⁺-binding protein, as Paquinimod's primary target. Radiolabeled ABR-216893 selectively bound CD14⁺ monocytes, with subsequent MALDI-TOF analysis revealing S100A9 as the predominant ligand. SPR confirmed strong, dose-dependent binding (KD in nM range) of recombinant human S100A9 to immobilized Paquinimod analogs. This interaction exhibited strict divalent cation dependence: Optimal binding required physiological concentrations of Zn²⁺ (0.5–1.5 µM) and Ca²⁺ (1.0–2.5 mM), as chelation abolished complex formation. Binding specificity studies showed >10-fold higher affinity for S100A9 homodimers than S100A8/A9 heterodimers or S100A8 monomers. Competitive assays demonstrated that unmodified Paquinimod displaced labeled analogs, confirming direct engagement at the S100A9 dimer interface [1] [5] [8].
Paquinimod exerts anti-inflammatory effects by allosterically disrupting S100A9’s interactions with pro-inflammatory receptors:
Table 2: Inflammatory Pathways Inhibited by Paquinimod via S100A9
Pathway | Biological Consequence | Experimental Inhibition by Paquinimod |
---|---|---|
S100A9 → TLR4/NF-κB | Pro-inflammatory cytokine release | ↓ TNF-α, IL-6, VEGF in retinal/pancreatic models |
S100A9 → RAGE/ROS | Oxidative stress; leukocyte infiltration | ↓ Myeloperoxidase; ↓ CD11b⁺ cell recruitment |
S100A9-mediated chemotaxis | Monocyte/macrophage recruitment | ↓ Ly6Chi monocyte migration (70–80%) |
Paquinimod exhibits favorable oral bioavailability (>60% in murine models) with linear kinetics across doses (1–25 mg/kg). Peak plasma concentrations (Tmax) occur at 2–4 hours post-administration. Metabolomics using UPLC-Q/TOF-MS identified 20 urinary metabolites in treated rats, indicating extensive phase I/II metabolism. Key pathways include:
Table 3: Major Metabolic Pathways of Paquinimod
Metabolic Process | Key Enzymes | Metabolites Detected |
---|---|---|
Phase I Oxidation | CYP3A4, CYP2C19 | 4-Hydroxy-Paquinimod; N-desethyl-Paquinimod |
Phase II Conjugation | UGT1A1, UGT1A9 | Paquinimod-glucuronide |
Endogenous Interaction | – | Altered TCA cycle intermediates; urea cycle metabolites |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: